2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
CAS No.: 1251553-55-5
Cat. No.: VC4735994
Molecular Formula: C17H20N4O4
Molecular Weight: 344.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251553-55-5 |
|---|---|
| Molecular Formula | C17H20N4O4 |
| Molecular Weight | 344.371 |
| IUPAC Name | 2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H20N4O4/c1-3-12-10(2)16(23)21(17(18)20-12)8-15(22)19-7-11-4-5-13-14(6-11)25-9-24-13/h4-6H,3,7-9H2,1-2H3,(H2,18,20)(H,19,22) |
| Standard InChI Key | AITRSSJKCUPGAK-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC3=C(C=C2)OCO3)C |
Introduction
The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a synthetic organic molecule belonging to the class of pyrimidine derivatives. This compound is characterized by its dihydropyrimidine core, which is functionalized with an amino group, an ethyl group, and a methyl group at specific positions. Additionally, it features a benzodioxole moiety attached via an acetamide linker.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Pyrimidine Core: Starting with precursors like urea or guanidine derivatives, condensation reactions with β-keto esters or similar compounds yield the dihydropyrimidine ring.
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Functionalization: The introduction of ethyl and methyl groups at specific positions on the pyrimidine ring can be achieved through alkylation reactions.
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Attachment of Benzodioxole Moiety: The benzodioxole fragment is linked via an acetamide bond using reagents such as benzodioxolecarboxylic acid derivatives and coupling agents like carbodiimides.
Reaction conditions are optimized to ensure high yield and purity.
Biological Activity
Potential Applications:
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Antimicrobial Properties: Similar pyrimidine derivatives have shown activity against Gram-positive and Gram-negative bacteria. The presence of amino and oxo groups may facilitate interactions with bacterial enzymes.
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Anticancer Potential: Pyrimidine-based compounds are known to inhibit enzymes like thymidylate synthase, crucial for DNA synthesis in rapidly dividing cells.
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Enzyme Inhibition: The benzodioxole moiety may enhance binding affinity to certain enzymes or receptors.
Mechanism of Action:
The compound likely interacts with biological targets such as enzymes or nucleic acids through hydrogen bonding, π-stacking interactions (via the aromatic benzodioxole), or covalent modifications.
Research Applications
This compound has potential uses in:
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Medicinal Chemistry:
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As a lead molecule for drug discovery targeting antimicrobial or anticancer pathways.
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As a scaffold for designing enzyme inhibitors.
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Biochemical Studies:
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Investigating interactions with biomolecules like DNA or proteins.
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Material Science:
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Functionalized pyrimidines are used in developing advanced materials with electronic or optical properties.
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Comparison with Related Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-pyrimidinyl]acetate | Pyrimidine core structure | Lacks benzodioxole moiety |
| Ethyl 6-methyl-2-oxo-pyrimidine derivative | Similar oxo-functionalized pyrimidine ring | Different substituents on the pyrimidine ring |
The presence of the benzodioxole group in this compound provides distinct chemical properties and potential biological activities compared to other pyrimidine derivatives.
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